molecular formula C64H118N14O16 B12387175 DFTamP1

DFTamP1

Cat. No.: B12387175
M. Wt: 1339.7 g/mol
InChI Key: DGIRMRVWWUGRLE-LFOOZZFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DFTamP1 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound would likely involve scaling up the SPPS process and optimizing it for higher yields and purity.

Chemical Reactions Analysis

DFTamP1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

DFTamP1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying peptide synthesis and modification. In biology, it is used to investigate the mechanisms of antimicrobial peptides and their interactions with bacterial membranes . In medicine, this compound is being explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria . In industry, it has applications in the development of new antimicrobial coatings and materials.

Mechanism of Action

The mechanism of action of DFTamP1 involves its interaction with bacterial membranes. The peptide has an amphipathic helical structure, which allows it to insert into and disrupt the bacterial membrane, leading to cell lysis . The hydrophobic surface of this compound, consisting of a cluster of leucines, is critical for its antimicrobial activity. Substitutions of these leucines with other amino acids can significantly reduce the peptide’s activity .

Comparison with Similar Compounds

DFTamP1 is unique in its design and mechanism of action compared to other antimicrobial peptides. Similar compounds include daptomycin, which also targets bacterial membranes but has a different structure and mode of action . Other related peptides include those designed using similar database filtering technologies, such as bis-indole diimidazolines . These compounds share some structural features with this compound but differ in their specific amino acid sequences and antimicrobial spectra.

Properties

Molecular Formula

C64H118N14O16

Molecular Weight

1339.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H118N14O16/c1-33(2)21-42(54(83)67-30-53(82)68-41(19-17-18-20-65)55(84)71-46(25-37(9)10)59(88)76-49(64(93)94)28-40(15)16)70-57(86)44(23-35(5)6)74-62(91)50(31-79)78-61(90)48(27-39(13)14)73-58(87)45(24-36(7)8)75-63(92)51(32-80)77-60(89)47(26-38(11)12)72-56(85)43(22-34(3)4)69-52(81)29-66/h33-51,79-80H,17-32,65-66H2,1-16H3,(H,67,83)(H,68,82)(H,69,81)(H,70,86)(H,71,84)(H,72,85)(H,73,87)(H,74,91)(H,75,92)(H,76,88)(H,77,89)(H,78,90)(H,93,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

DGIRMRVWWUGRLE-LFOOZZFTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

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